molecular formula C12H12ClF3N4O B1402442 2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride CAS No. 1361111-75-2

2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride

Cat. No.: B1402442
CAS No.: 1361111-75-2
M. Wt: 320.7 g/mol
InChI Key: CEZNIUFUNGRBEH-UHFFFAOYSA-N
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Description

2-(4-Amino-pyrazol-1-yl)-N-(3-trifluoromethyl-phenyl)-acetamide hydrochloride, or 2AP-NTPH, is a novel compound with potential applications in scientific research. It is a small molecule that is synthesized from two building blocks: 4-Amino-pyrazol-1-yl and 3-trifluoromethyl-phenyl-acetamide. 2AP-NTPH has been shown to have a variety of biochemical and physiological effects, and is being studied for its potential to be used in laboratory experiments.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

A study by Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their coordination with Co(II) and Cu(II) ions. The research demonstrated significant antioxidant activity in the synthesized ligands and complexes, highlighting the potential of such compounds in developing new antioxidants (Chkirate et al., 2019).

Molecular Conformations and Hydrogen Bonding

Research by Narayana et al. (2016) on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides revealed different molecular conformations and extensive hydrogen bonding. This study contributes to understanding the structural behavior of pyrazole-acetamide derivatives in different environments (Narayana et al., 2016).

Antitumor Evaluation

Hamama et al. (2013) conducted a study synthesizing new N-substituted-2-amino-1,3,4-thiadiazoles, demonstrating significant antitumor and antioxidant activities. This research indicates the potential use of pyrazole-acetamide derivatives in developing new antitumor agents (Hamama et al., 2013).

Biological Activities of Amino Pyrazole Derivatives

Shah et al. (2018) studied the synthesis of novel amino pyrazole derivatives and evaluated their antimicrobial and antifungal activities. The findings show the effectiveness of these derivatives as potential antimicrobial agents (Shah et al., 2018).

Anti-Inflammatory Activity

A study by Sunder and Maleraju (2013) on the synthesis of novel N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides demonstrated significant anti-inflammatory activity in the synthesized compounds (Sunder & Maleraju, 2013).

Antimycobacterial Activity

Emmadi et al. (2015) reported the synthesis of novel 3-trifluoromethyl pyrazolo-1,2,3-triazole hybrids and their evaluation as antimycobacterial agents. Their study provides insights into the development of new antimycobacterial agents using pyrazole-acetamide derivatives (Emmadi et al., 2015).

Properties

IUPAC Name

2-(4-aminopyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N4O.ClH/c13-12(14,15)8-2-1-3-10(4-8)18-11(20)7-19-6-9(16)5-17-19;/h1-6H,7,16H2,(H,18,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEZNIUFUNGRBEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CN2C=C(C=N2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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